molecular formula C14H18FNO B7473209 N-cyclohexyl-2-(3-fluorophenyl)acetamide

N-cyclohexyl-2-(3-fluorophenyl)acetamide

Cat. No. B7473209
M. Wt: 235.30 g/mol
InChI Key: PDPKFRNZSBPZBD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-fluorophenyl)acetamide, also known as CX717, is a nootropic compound that has gained attention in recent years due to its potential cognitive enhancing effects. This compound belongs to the class of ampakines, which are known to modulate the activity of AMPA receptors in the brain. The purpose of

Mechanism of Action

N-cyclohexyl-2-(3-fluorophenyl)acetamide is an ampakine that modulates the activity of AMPA receptors in the brain. Specifically, N-cyclohexyl-2-(3-fluorophenyl)acetamide increases the opening time of the receptor channel, leading to an increase in the flow of ions into the neuron. This increase in ion flow results in enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclohexyl-2-(3-fluorophenyl)acetamide has been shown to increase the release of acetylcholine in the hippocampus, which is a key neurotransmitter involved in learning and memory. N-cyclohexyl-2-(3-fluorophenyl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-(3-fluorophenyl)acetamide is its ability to enhance cognitive function without producing the side effects associated with traditional stimulants, such as caffeine or amphetamines. However, one limitation of N-cyclohexyl-2-(3-fluorophenyl)acetamide is its short half-life, which may limit its effectiveness as a cognitive enhancer.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(3-fluorophenyl)acetamide. One area of interest is the potential use of N-cyclohexyl-2-(3-fluorophenyl)acetamide in the treatment of cognitive disorders, such as Alzheimer's disease or attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of more potent and longer-lasting ampakines, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-(3-fluorophenyl)acetamide and its effects on various neurotransmitter systems in the brain.
In conclusion, N-cyclohexyl-2-(3-fluorophenyl)acetamide is a promising compound with potential cognitive enhancing effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-cyclohexyl-2-(3-fluorophenyl)acetamide and its possible use in the treatment of cognitive disorders.

Synthesis Methods

N-cyclohexyl-2-(3-fluorophenyl)acetamide can be synthesized using a multistep process, starting with the reaction of cyclohexanone with 3-fluorobenzaldehyde to form a Schiff base. This intermediate is then reduced with sodium borohydride to form the corresponding amine, which is subsequently acetylated with acetic anhydride to yield N-cyclohexyl-2-(3-fluorophenyl)acetamide.

Scientific Research Applications

N-cyclohexyl-2-(3-fluorophenyl)acetamide has been extensively studied for its potential cognitive enhancing effects, particularly in the areas of attention, memory, and learning. In animal studies, N-cyclohexyl-2-(3-fluorophenyl)acetamide has been shown to improve performance in various cognitive tasks, including the Morris water maze, radial arm maze, and delayed matching-to-sample task. In human studies, N-cyclohexyl-2-(3-fluorophenyl)acetamide has been shown to improve working memory, attention, and processing speed.

properties

IUPAC Name

N-cyclohexyl-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPKFRNZSBPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(3-fluorophenyl)acetamide

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